molecular formula C14H17BFNO6 B7957093 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic Acid Pinacol Ester

2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic Acid Pinacol Ester

Cat. No.: B7957093
M. Wt: 325.10 g/mol
InChI Key: MVBAWMUXYMVVFA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester (CAS: 1259022-70-2) is a boronic ester derivative characterized by a trifunctional aromatic core. Its structure includes:

  • Fluoro and nitro groups at the 2- and 3-positions, respectively, which are strong electron-withdrawing substituents.
  • A methoxycarbonyl group at the 5-position, contributing both steric bulk and moderate electron-withdrawing effects.
  • A pinacol ester protecting the boronic acid moiety, enhancing stability and solubility in organic solvents .

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals and materials science. Its unique substitution pattern allows for regioselective coupling, making it valuable in complex molecule synthesis .

Properties

IUPAC Name

methyl 4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO6/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(18)21-5)7-10(11(9)16)17(19)20/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBAWMUXYMVVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into boronic esters using bis(pinacolato)diboron (B2_2Pin2_2). For the target compound, this method begins with a pre-functionalized aryl bromide or iodide containing fluoro, methoxycarbonyl, and nitro groups.

Catalytic System and Conditions

  • Catalyst : PdCl2_2(dppf) (1–5 mol%)

  • Base : Potassium acetate (KOAc) or potassium carbonate (K2_2CO3_3)

  • Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

  • Temperature : 80–100°C

  • Reaction Time : 12–24 hours.

A representative procedure involves reacting 3-bromo-2-fluoro-5-nitrobenzoic acid methyl ester with B2_2Pin2_2 in the presence of PdCl2_2(dppf) and KOAc. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetalation with B2_2Pin2_2, and reductive elimination to yield the boronic ester.

Yield and Optimization

Typical yields range from 70% to 85%. Key optimizations include:

  • Using 2% TPGS-750-M surfactant in water to enable micellar catalysis at room temperature.

  • Substituting B2_2Pin2_2 with tetrahydroxydiboron (BBA) for improved atom economy.

Multi-Step Synthesis via Lithiation and Electrophilic Trapping

Stepwise Functionalization

This method, described in patent literature, involves sequential lithiation and borylation:

Lithiation of 1-Chloro-3-Fluoro-2-Substituted Benzene

  • Reagent : n-Butyllithium (n-BuLi) at −78°C in THF.

  • Intermediate : Aryl lithium species, stabilized by the electron-withdrawing nitro and methoxycarbonyl groups.

Boronation with Electrophilic Boron Reagents

  • Electrophile : Trimethyl borate (B(OMe)3_3) or pinacol chloroboronate.

  • Product : Arylboronate intermediate, isolated in 65–75% yield.

Pinacol Ester Formation

The crude boronic acid is treated with 2,3-dimethyl-2,3-butanediol (pinacol) under acidic conditions (e.g., HCl in dioxane) to afford the pinacol ester. Yields exceed 80% after purification.

Challenges

  • Sensitivity of the nitro group to strong bases necessitates low-temperature conditions.

  • Competing side reactions (e.g., protodeboronation) require careful stoichiometric control.

Direct Esterification of Boronic Acid Precursors

Hydrolysis-Transesterification Approach

A two-step protocol converts pre-formed boronic acids into pinacol esters:

  • Hydrolysis : The boronic acid is generated via acidic hydrolysis of a protected intermediate (e.g., trifluoroborate salt).

  • Transesterification : Reaction with pinacol in the presence of methyl boronic acid drives esterification to completion.

Example Procedure

  • Starting Material : 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid.

  • Conditions : Pinacol (1.2 equiv), methyl boronic acid (2.0 equiv), 0.1 N HCl in acetone/water (1:1).

  • Yield : 75–85% after solvent evaporation and column chromatography.

Comparative Analysis of Methods

Method Catalyst Yield Key Advantages Limitations
Miyaura BorylationPdCl2_2(dppf)70–85%High functional group toleranceRequires expensive palladium catalysts
Lithiation-Borylationn-BuLi65–75%No transition metals neededLow-temperature (−78°C) conditions
Direct EsterificationNone75–85%Scalable, green solvent optionsRequires pre-synthesized boronic acid

Emerging Techniques and Innovations

One-Pot Borylation/Suzuki Coupling

Green chemistry approaches enable sequential Miyaura borylation and Suzuki-Miyaura coupling in aqueous micelles. This minimizes purification steps and solvent waste .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is commonly used to form carbon-carbon bonds between the boronic ester and aryl or vinyl halides.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or other suitable reducing agents.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amino-substituted derivatives.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of boronic acids and their esters is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules.

  • Case Study : In a study published in Journal of Organic Chemistry, researchers utilized 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester in the synthesis of aryl-substituted compounds, demonstrating high yields and selectivity under mild conditions .

Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. The presence of a nitro group enhances the electrophilicity, making it suitable for further functionalization.

  • Example : A study highlighted its role in synthesizing anti-cancer agents by coupling with specific halogenated compounds, leading to new drug candidates .

Polymer Chemistry

Boronic acid derivatives are increasingly used in polymer chemistry due to their ability to form dynamic covalent bonds. This property enables the development of smart materials that can respond to environmental stimuli.

  • Data Table: Properties of Polymers Synthesized with Boronic Esters
Polymer TypeMonomer UsedProperties
Conductive PolymersThis compoundHigh conductivity, flexibility
Biodegradable PolymersVarious phenolic compoundsEco-friendly degradation

Spectroscopic Methods

The characterization of this compound typically involves various spectroscopic techniques:

  • NMR Spectroscopy : Provides insights into the molecular structure and dynamics.
  • Mass Spectrometry : Useful for determining molecular weight and purity.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The nitro group can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors. The fluorine atom and methoxycarbonyl group contribute to the compound’s stability and reactivity, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Heterocyclic Derivatives

  • 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid pinacol ester (CAS: 757982-31-3): Differs in the position of the methoxycarbonyl group (4- vs. 5-position). LCMS Data: Similar molecular weight ([M+H]+ ~334–391 m/z for related esters), but distinct retention times due to structural variations .
  • 3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester (CAS: 1025718-91-5):

    • Replaces the benzene ring with a pyridine heterocycle , altering electronic properties.
    • The nitrogen in the pyridine ring increases electrophilicity at the boron center, accelerating coupling reactions compared to phenyl-based esters .
    • Solubility : Pyridine derivatives often exhibit higher solubility in polar aprotic solvents (e.g., DMF) due to enhanced dipole interactions .

Electronic Effects: Substituent Influence on Reactivity

  • Nitro vs. Methoxy Groups: The 3-nitro group in the target compound strongly withdraws electrons, activating the boronic ester for nucleophilic attack in cross-couplings. In contrast, methoxy-substituted analogs (e.g., 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid pinacol ester, CAS: 889654-06-2) exhibit slower reaction rates due to electron-donating effects . Kinetic Studies: 4-Nitrophenylboronic acid pinacol ester reacts with H₂O₂ 3× faster than non-nitro analogs, highlighting the nitro group’s role in accelerating oxidative transformations .
  • Methoxycarbonyl vs.

Solubility and Stability

  • Solubility in Organic Solvents :

    • The target compound’s solubility profile aligns with other pinacol esters, showing moderate solubility in chloroform and acetone but poor solubility in hydrocarbons (e.g., hexanes) .
    • Comparatively, pyridine-based esters (e.g., 3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester) exhibit 20–30% higher solubility in ketones due to heterocyclic polarity .

Biological Activity

2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester (CAS Number: 425378-68-3) is a boronic acid derivative that has gained attention for its potential biological activities. This compound, characterized by its unique molecular structure, plays a significant role in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C₁₂H₁₅BFNO₄
  • Molecular Weight : 267.07 g/mol
  • Structure : The compound features a nitro group, a methoxycarbonyl group, and a fluorine atom on the aromatic ring, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a modulator of various biochemical pathways . It has been studied for its potential effects on enzyme inhibition, cell signaling, and as a therapeutic agent in various diseases.

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Boronic acids are known to interact with serine and cysteine residues in enzymes, leading to inhibition.
  • Cell Signaling Modulation : Studies suggest that it may influence signaling pathways related to cancer progression and inflammation.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study demonstrated that derivatives of boronic acids exhibit cytotoxic effects on various cancer cell lines. The presence of the nitro and methoxycarbonyl groups enhances the compound's ability to induce apoptosis in cancer cells .
  • Inhibition of Proteasomes :
    • Research indicates that boronic acids can inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby promoting cell death in tumor cells .
  • Inflammation Modulation :
    • In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Data Tables

Biological Activity Effect Observed Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Proteasome InhibitionAccumulation of pro-apoptotic factors
Inflammation ModulationInhibition of pro-inflammatory cytokines

Q & A

Q. Table 1. Key Synthetic Parameters for Photoinduced Borylation

ParameterOptimal ConditionImpact on Yield
Light Source450 nm LED>80%
SolventDMAHigh solubility
NHP Ester : B2cat21:1.2Minimizes dimerization
Reaction Time6–12 hoursCompletion via TLC

Q. Table 2. Stability Assessment in Aqueous Buffers

pHHalf-life (25°C)Major Degradation Product
7.048 hoursFree boronic acid
9.012 hoursNitrophenol derivatives

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